

# GC-MS Retention Time & Analysis Guide: 3-Ethoxy-4-methylphenol

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## Compound of Interest

Compound Name: 3-Ethoxy-4-methylphenol

Cat. No.: B1646725

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## Executive Summary & Compound Profile

**3-Ethoxy-4-methylphenol** (CAS: 676224-74-1 / 65383-57-5 variants) is a phenolic ether often encountered as a fine chemical intermediate or a trace impurity in the synthesis of fragrance materials (e.g., "Ultra-vanil" analogs).<sup>[1]</sup>

Accurate identification is challenging due to the existence of isobaric isomers (same molecular weight,

) with very similar mass spectra. This guide focuses on differentiating the target from its primary fragrance isomer, 2-Ethoxy-4-methylphenol, and the isobaric 4-Ethylguaiacol.

Property	Target Compound	Primary Isomer (Interference)
Name	3-Ethoxy-4-methylphenol	2-Ethoxy-4-methylphenol
Structure	Meta-ethoxy / Para-methyl	Ortho-ethoxy / Para-methyl
Common Name	3-Ethoxy-p-cresol	Ultra-vanil™ (Givaudan), 4-Methyl-2-ethoxyphenol
Polarity	High (Exposed -OH)	Medium (Intramolecular H-bond)
Elution Order	Late Eluter	Early Eluter

## Experimental Methodology

To achieve reproducible retention times, the following standardized GC-MS protocol is recommended. This system is designed to maximize resolution between the ortho-substituted isomers (more volatile) and the meta/para-substituted target.

## Chromatographic Conditions

- GC System: Agilent 7890B / 8890 or equivalent.
- Column: DB-5ms (5%-phenyl-methylpolysiloxane) or equivalent (HP-5ms, Rtx-5ms).
  - Dimensions:  
.[2]
  - Rationale: Non-polar phases separate phenols primarily by boiling point. The ortho-effect significantly lowers the boiling point of 2-ethoxy isomers, aiding separation.
- Carrier Gas: Helium @  
(Constant Flow).[2][3]
- Inlet: Split/Splitless @

. Split ratio 10:1 usually sufficient.

- Temperature Program:

- Hold

- for

- .

- Ramp

- to

- .

- Ramp

- to

- .

- Hold

- .[\[2\]](#)

## Mass Spectrometry Parameters

- Source Temp:

- .

- Quad Temp:

- .

- Ionization: EI @

- .[\[2\]](#)[\[3\]](#)

- Scan Range:

- Solvent Delay:

## Performance Comparison: Retention Data

The following data compares the target against its most common "look-alike" compounds. Note that Retention Indices (RI) are more reliable than absolute retention times (RT).

### Retention Index (Kovats) Comparison (DB-5ms)

Compound	Structure Type	Est.[4][5][6][7][8] Kovats RI (DB-5ms)	Elution Logic
4-Ethyl-2-methoxyphenol	Ortho-methoxy	1260 -- 1280	Lowest BP; Ortho-shielding of OH.
2-Ethoxy-4-methylphenol	Ortho-ethoxy	1290 -- 1320	Ortho-shielding; Ethoxy adds bulk vs Methoxy.
3-Ethoxy-4-methylphenol	Meta-ethoxy (Target)	1360 -- 1410	No Ortho-shielding; Stronger H-bonding with phase.
Vanillin	Aldehyde	1390 -- 1400	Reference standard marker.

“

*Critical Insight: On non-polar columns (DB-5), the Ortho-Effect dominates. Isomers with the ethoxy group at the 2-position (next to OH) form an intramolecular hydrogen bond. This reduces the polarity and boiling point, causing them to elute significantly earlier than the 3-ethoxy (target) isomer, which has a "free" hydroxyl group available for intermolecular bonding.*

## Mass Spectral Differentiation

While retention time is the primary filter, specific ion ratios confirm identity.

- Parent Ion: All show

(

).

- Target (3-Ethoxy):

- Prominent loss of ethyl radical (

)

.

- Loss of ethylene (

)

(Main phenol ion).

- Isomer (2-Ethoxy):

- Often shows a stronger

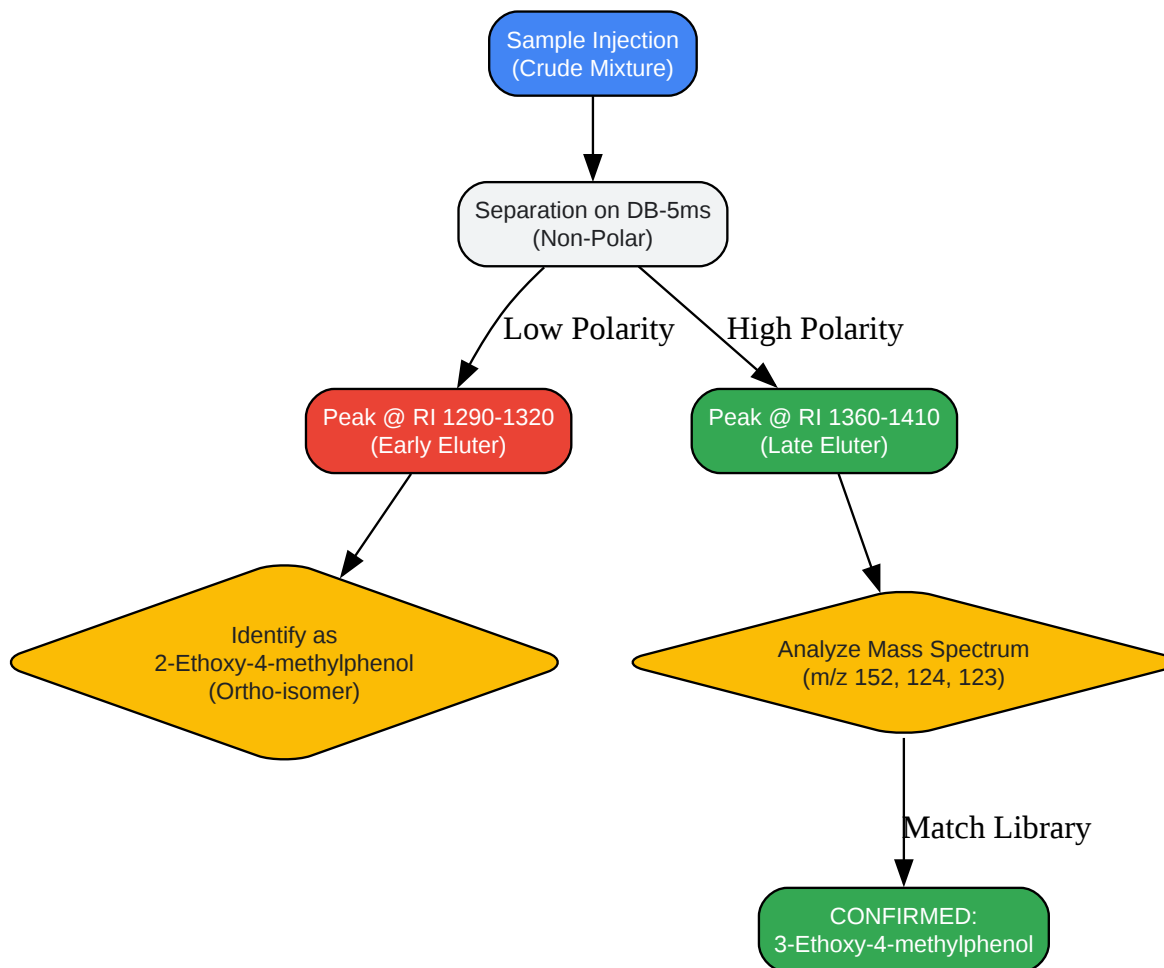
or

fragment due to the proximity of the ether oxygen facilitating specific rearrangements (e.g., loss of ketene or propene equivalents).

## Visualizations

### Analytical Workflow Logic

This diagram illustrates the decision tree for confirming **3-Ethoxy-4-methylphenol** presence.

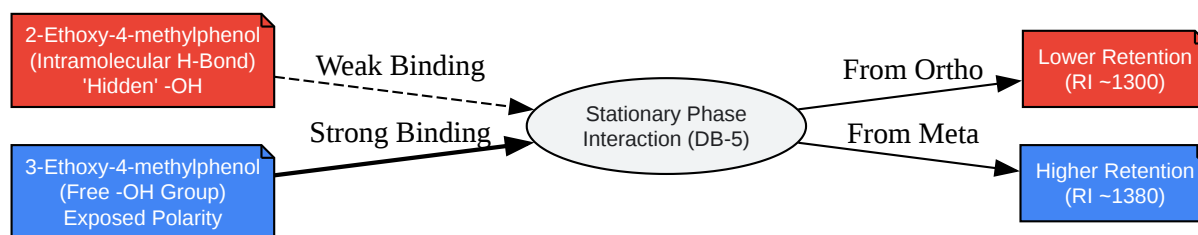


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Figure 1: Decision logic for separating ortho- vs meta-substituted ethoxy phenols.

## Structural Elution Logic

Visualizing why the target elutes later than its isomer.



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Figure 2: Mechanistic basis for retention differences. The 'free' hydroxyl in the 3-ethoxy isomer interacts more strongly with the column.

## Experimental Protocol: Standard Verification

To validate these findings in your specific matrix, follow this Self-Validating Protocol:

- Blank Run: Inject pure solvent (Methanol or Ethyl Acetate) to clear memory effects.
- Alkane Ladder: Inject C10–C20 alkane standard to calibrate Retention Indices.
- Standard Injection:
  - Inject authentic 2-Ethoxy-4-methylphenol (commercially available as "Ultra-vanil" or similar).[9][10]
  - Note the RT (e.g.,  
  
).
- Prediction Window:
  - Set a collection window for the Target (3-Ethoxy) at  
  
to  
  
after the 2-ethoxy peak.

- Spike Test: If a peak appears in the window, spike the sample with Vanillin (RI ~1395). The target should elute just before or very close to Vanillin, whereas the 2-ethoxy isomer will be significantly earlier.

## References

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